N-[4-(Hydrazinocarbonyl)phenyl]butanamide
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Overview
Description
The compound N-[4-(Hydrazinocarbonyl)phenyl]butanamide is a derivative of butanamide, which is a functional group characterized by the presence of a carbonyl group attached to an amine. The hydrazinocarbonyl moiety suggests the presence of a hydrazine group bonded to a carbonyl, which is further linked to a phenyl ring. This structure is indicative of a compound that could be involved in various chemical reactions and possess a range of biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a study details the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, eventually leading to the synthesis of N-(substituted-phenyl)butanamides with potential urease inhibitory activity . Although the specific synthesis of N-[4-(Hydrazinocarbonyl)phenyl]butanamide is not detailed, the methodologies employed in these studies could be adapted for its synthesis, involving nucleophilic substitution reactions and the use of electrophiles like 4-chlorobutanoyl chloride.
Molecular Structure Analysis
The molecular structure of N-[4-(Hydrazinocarbonyl)phenyl]butanamide would likely exhibit features conducive to intermolecular interactions, such as hydrogen bonding. X-ray diffraction studies of similar compounds have shown that butanamides prefer linear conformations in the solid state and can form dimers and polymers through hydrogen bonds . These structural characteristics are crucial for understanding the compound's behavior in different phases and its potential binding with biological targets.
Chemical Reactions Analysis
Compounds with hydrazinocarbonyl groups are known to participate in various chemical reactions. For example, they can undergo condensation reactions to form azoles, as seen in the synthesis of azoles based on N,N'-bis(hydrazinocarbonyl-ethyl)-1,4-phenylenediamine . The reactivity of the hydrazinocarbonyl group also allows for the formation of hydrazones, which are important intermediates in the synthesis of many pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(Hydrazinocarbonyl)phenyl]butanamide would be influenced by its functional groups. The presence of the hydrazinocarbonyl group could enhance the acidity of the amide NH, as observed in dihydroxybutanamides, which show lower pKa values than amides without hydroxyl groups . This increased acidity could be attributed to the stabilization of corresponding anions by hydrogen bonds. Additionally, the compound's solubility, melting point, and stability would be determined by its molecular structure and the nature of its substituents.
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, certain N-(substituted-phenyl)butanamides have shown potent inhibitory activity against the urease enzyme, with competitive inhibition observed in some cases . Another study reported the synthesis of butanamides with a tetrazolylthio moiety, which exhibited significant gastric acid antisecretory activity . These findings suggest that N-[4-(Hydrazinocarbonyl)phenyl]butanamide could also possess interesting biological properties worthy of further investigation.
Scientific Research Applications
Tyrosinase and Melanin Inhibition : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, closely related to N-[4-(Hydrazinocarbonyl)phenyl]butanamide, have been synthesized and tested for their inhibitory potential against mushroom tyrosinase. They exhibit significant biological activity and have potential applications in depigmentation drugs with minimal side effects (Raza et al., 2019).
Antifungal Activities : Compounds such as N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown good to excellent activities against various fungi, demonstrating their potential as fungicidal agents (Lee et al., 1999).
Corrosion Inhibition : Research has shown that certain pyridinium salts derived from N-phenyl-3-oxo-butanamide, structurally related to N-[4-(Hydrazinocarbonyl)phenyl]butanamide, can act as effective corrosion inhibitors for mild steel in acidic media (Hameed & Shihab, 2021).
Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, which include N-[4-(Hydrazinocarbonyl)phenyl]butanamide derivatives, have been synthesized and evaluated for anticonvulsant activity, showing promising results (Kamiński et al., 2016).
Antinociceptive and Anti-inflammatory Activity : N-alkyl(aryl)-4-R-4-oxo-2-(2-phenylaminobenzoylhydrazono)butanamides have shown high antinociceptive and anti-inflammatory activities, suggesting their potential in pain relief and inflammation treatment (Kizimova et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-3-10(15)13-9-6-4-8(5-7-9)11(16)14-12/h4-7H,2-3,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMRXKKRPJLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Hydrazinocarbonyl)phenyl]butanamide |
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